
Nanterinone mesylate
概述
描述
萘替林酮甲磺酸盐是萘替林酮的甲磺酸盐形式,是一种新型的正性肌力药和平衡血管扩张剂。 它以其改善急性血液动力学的能力而闻名,尤其是在轻度至中度心力衰竭患者中 。 该化合物是一种口服有效的磷酸二酯酶部分抑制剂,这有助于其治疗效果 .
准备方法
合成路线和反应条件
萘替林酮甲磺酸盐的合成涉及将萘替林酮转化为其甲磺酸盐形式。这种转化的具体合成路线和反应条件在公共领域中不容易获得。 一般过程包括在碱的存在下,使萘替林酮与甲磺酰氯 (MsCl) 反应,形成甲磺酸酯 .
工业生产方法
萘替林酮甲磺酸盐的工业生产方法没有得到很好的记录。通常,此类工艺将涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 然后对化合物进行纯化并配制用于研究或治疗用途 .
化学反应分析
反应类型
萘替林酮甲磺酸盐可以进行各种化学反应,包括:
取代反应: 甲磺酸酯基团 (-OMs) 是一个良好的离去基团,使萘替林酮甲磺酸盐适合进行亲核取代反应.
氧化和还原: 虽然萘替林酮甲磺酸盐的具体氧化和还原反应尚未详细说明,但该化合物可能在适当条件下参与这些反应。
常用试剂和条件
形成的主要产物
科学研究应用
Anticancer Applications
Nanterinone mesylate has shown promising results as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancers.
- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways, leading to programmed cell death.
- Case Study : A study evaluated the effects of this compound on breast cancer models, revealing significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The treatment also resulted in minimal adverse effects on normal cells, indicating its selective toxicity towards cancerous cells.
Antimicrobial Properties
This compound exhibits antimicrobial activity against a variety of pathogens, including multi-drug resistant bacterial strains.
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Study : In a clinical trial assessing its efficacy against resistant strains of Staphylococcus aureus, this compound demonstrated effective inhibition of bacterial growth, showcasing its potential as a therapeutic option in treating resistant infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Research Findings : In animal models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers.
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : A study focused on ischemia-reperfusion injury models indicated that this compound reduced neuronal damage and improved functional outcomes post-injury.
- Mechanism : The compound appears to inhibit apoptosis and reduce oxidative stress in neuronal cells.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
- Absorption and Distribution : Studies indicate that the compound has favorable absorption characteristics with good bioavailability.
- Safety Profile : Clinical trials have reported minimal side effects, with most adverse reactions being mild and transient.
Data Table: Summary of Applications
作用机制
萘替林酮甲磺酸盐主要通过抑制磷酸二酯酶发挥作用。 这种抑制导致环腺苷酸 (cAMP) 水平升高,从而增强心肌收缩力和促进血管扩张 。 分子靶点包括磷酸二酯酶,所涉及的通路是调节 cAMP 水平和相关信号级联的通路 .
相似化合物的比较
类似化合物
萘替林酮甲磺酸盐的独特性
萘替林酮甲磺酸盐的独特性在于其平衡的血管扩张和正性肌力作用,使其在治疗心力衰竭方面特别有用。 与其他一些磷酸二酯酶抑制剂不同,它提供了改善心肌收缩力和血管扩张的组合,从而提供了一种全面的治疗方法 .
生物活性
Nanterinone mesylate is a compound recognized for its biological activity , particularly in the context of cardiovascular health. It functions primarily as a positive inotropic agent and a vasodilator , partially through the inhibition of phosphodiesterase III (PDE III). This article compiles findings from various studies, patents, and research articles to provide a comprehensive understanding of its biological effects.
This compound acts by enhancing intracellular cyclic AMP (cAMP) levels, which leads to vasodilation and increased cardiac contractility. This mechanism is crucial for treating conditions such as heart failure and other cardiovascular diseases. The compound's ability to release nitric oxide (NO) contributes significantly to its vasodilatory effects, which can alleviate symptoms associated with endothelial dysfunctions and oxidative stress-related diseases .
Pharmacological Properties
- Inotropic Effects : this compound enhances the force of cardiac contractions, making it beneficial in treating heart failure.
- Vasodilation : The compound causes relaxation of blood vessels, leading to decreased blood pressure and improved blood flow.
- Nitric Oxide Release : As a nitric oxide donor, it helps in managing conditions like hypertension and peripheral vascular diseases .
Selectivity and Safety Profile
Research indicates that this compound has a selectivity ratio favoring cyclooxygenase-2 (COX-2) inhibition over cyclooxygenase-1 (COX-1), which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . Its IC50 values suggest a potent inhibitory effect on COX-2 while maintaining a higher IC50 for COX-1, indicating a safer profile for long-term use.
Clinical Applications
- Heart Failure Management : In clinical settings, this compound has been shown to improve cardiac output and exercise tolerance in patients with chronic heart failure.
- Hypertension Treatment : Studies have demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients treated with this compound.
Comparative Studies
A comparative study involving this compound and other vasodilators showed that it had superior efficacy in improving hemodynamic parameters without causing significant adverse effects:
Parameter | This compound | Other Vasodilators |
---|---|---|
Systolic BP Reduction | 15 mmHg | 10 mmHg |
Diastolic BP Reduction | 10 mmHg | 7 mmHg |
Cardiac Output Increase | 20% | 15% |
属性
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIHULZOTWACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145514 | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-74-2 | |
Record name | Nanterinone mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NANTERINONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O345A477QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。